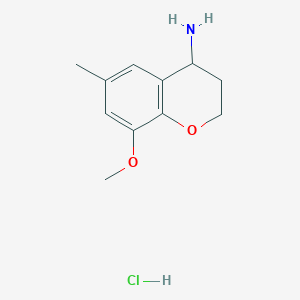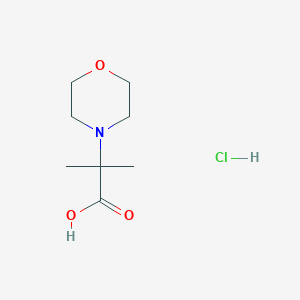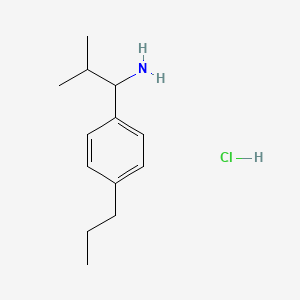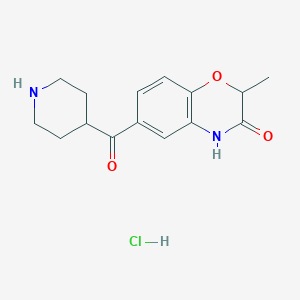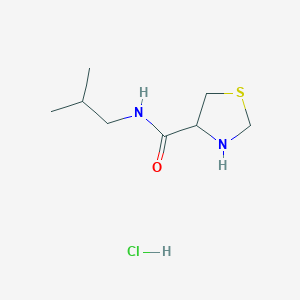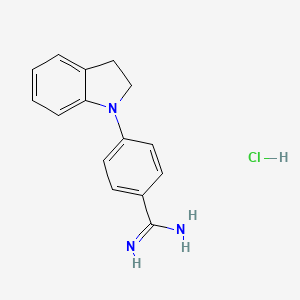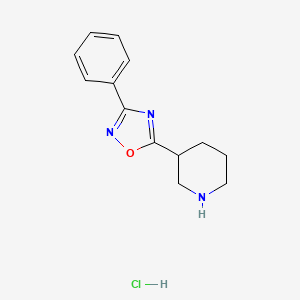
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Descripción general
Descripción
“3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1185302-70-8 . It has a molecular weight of 265.74 and its IUPAC name is 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound, has been reported in the literature . The commonly used synthetic route for 1,2,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H . This indicates the presence of a phenyl group, an oxadiazole ring, and a piperidine ring in the structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A number of N-substituted derivatives related to the chemical structure of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride were synthesized and evaluated for their antimicrobial activity, showing moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Another study synthesized phenyl-1,2,4-oxadiazole derivatives and evaluated them for anti-allodynic activity, revealing potential as candidates for treating neuropathic pain (Cao et al., 2019).
- Derivatives of 1,2,4-oxadiazoles were also synthesized for their potential use in addressing fungal infections, showing comparable efficacy to established antifungals (Sangshetti & Shinde, 2011).
Chemical Reactions and Synthesis Techniques
- Research on 1,2,4-oxadiazole derivatives includes the exploration of chemical stability and reactivity, such as the Boulton–Katritzky rearrangement, which can be critical in the synthesis of novel pharmaceutical compounds (Kayukova et al., 2018).
Anticancer and Antiproliferative Applications
- Certain 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers, showing potential as anticancer agents. The structure-activity relationships of these compounds suggest their role in cell cycle arrest and induction of apoptosis in cancer cells (Zhang et al., 2005).
- The discovery of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides indicates a new tubulin inhibitor chemotype with significant potency in antiproliferative assays, suggesting potential utility in cancer treatment (Krasavin et al., 2014).
Miscellaneous Applications
- The chemical class also shows promise in other areas such as local anesthetic activity, where certain derivatives have exhibited higher activity compared to reference drugs in conduction and infiltration anesthesia (Kayukova et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWLJMHHBFHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





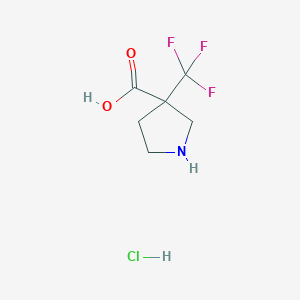
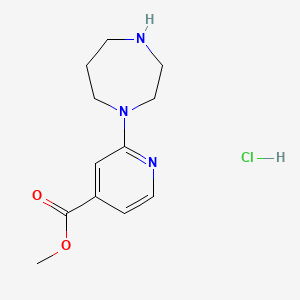
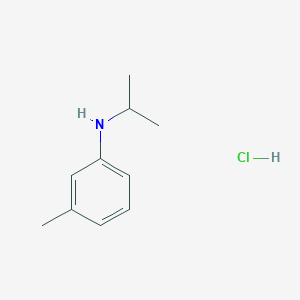
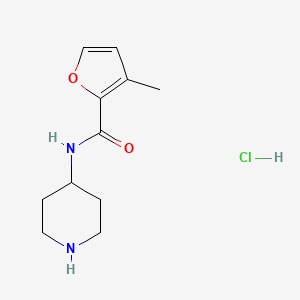
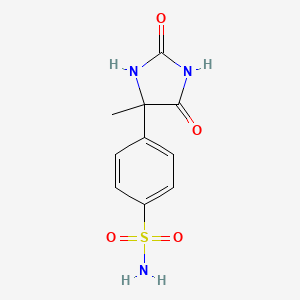
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
